Ethyl 3-{[1-(2-chlorophenyl)-2-ethoxy-2-oxoethyl]sulfanyl}propanoate
Description
Ethyl 3-{[1-(2-chlorophenyl)-2-ethoxy-2-oxoethyl]sulfanyl}propanoate (CAS 89706-31-0) is a sulfur-containing ester with the molecular formula C₁₅H₁₉ClO₄S and a molecular weight of 330.83 g/mol . Its structure features:
- A 2-chlorophenyl group attached to a central carbon.
- A 2-ethoxy-2-oxoethyl moiety, contributing to its ester functionality.
Properties
CAS No. |
41022-44-0 |
|---|---|
Molecular Formula |
C15H19ClO4S |
Molecular Weight |
330.8 g/mol |
IUPAC Name |
ethyl 3-[1-(2-chlorophenyl)-2-ethoxy-2-oxoethyl]sulfanylpropanoate |
InChI |
InChI=1S/C15H19ClO4S/c1-3-19-13(17)9-10-21-14(15(18)20-4-2)11-7-5-6-8-12(11)16/h5-8,14H,3-4,9-10H2,1-2H3 |
InChI Key |
SEZKIPMURWIDNT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCSC(C1=CC=CC=C1Cl)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Catalyst
- Reactants : Absolute ethanol and ethyl acrylate.
- Molar ratio : Ethanol to ethyl acrylate ranges from 3:1 to 100:1.
- Catalyst : Anion exchange resin, preferably a quaternary ammonium salt anionite-exchange resin.
- Reactor type : Fixed-bed tubular reactor or suspension reactor.
- Temperature : Optimal range is 10–20 °C; below 5 °C slows reaction, above 50 °C shortens catalyst life.
- Pressure : Can be conducted under vacuum, normal pressure, or pressurized conditions.
- Moisture control : Moisture content must be maintained between 0.01–0.5% to prevent catalyst deactivation.
Process Description
- The catalyst is fixed inside the reactor.
- The catalyst is pre-treated by washing with dehydrated alcohol, nitrogen purging, deionized water, alkali lye (2–10%), and again washed and purged to ensure activation.
- The reaction mixture is passed through the reactor at a controlled flow rate (thinning ratio), allowing continuous or semi-continuous operation.
- The reaction proceeds via homogeneous phase addition, except for the solid catalyst.
- Product separation involves distillation to recover pure ethyl 3-ethoxypropanoate and recycle unreacted ethanol.
Performance Metrics
- Yield: Up to 96% under optimized conditions.
- Catalyst life: Over 50 hours at temperatures below 35 °C.
- Side reactions: Minimal due to mild reaction conditions and catalyst stability.
Introduction of the 2-chlorophenyl-2-ethoxy-2-oxoethyl Group and Sulfanyl Linkage Formation
While direct detailed synthetic routes for the full compound ethyl 3-{[1-(2-chlorophenyl)-2-ethoxy-2-oxoethyl]sulfanyl}propanoate are scarce in open literature, the general strategy involves:
- Preparing the 1-(2-chlorophenyl)-2-ethoxy-2-oxoethyl moiety, likely through acylation or esterification of 2-chlorophenyl derivatives.
- Generating a suitable sulfanyl nucleophile or thiol precursor from the ethyl 3-ethoxypropanoate or its derivatives.
- Coupling the sulfanyl group to the chlorophenyl keto-ester fragment via nucleophilic substitution or thiol-ene addition, forming the thioether bond.
This step typically requires:
- Use of base catalysts or phase-transfer catalysts to facilitate thiol substitution.
- Controlled temperature and solvent conditions to avoid side reactions.
- Purification by chromatography or crystallization to isolate the final product.
Data Table: Summary of Key Preparation Parameters for Ethyl 3-ethoxypropanoate (Intermediate)
| Parameter | Range/Value | Notes |
|---|---|---|
| Reactants molar ratio | Ethanol:Ethyl acrylate = 3:1 to 100:1 | Higher ethanol ratio favors conversion |
| Catalyst type | Anion exchange resin (quaternary ammonium salt) | Recyclable, regenerable |
| Catalyst loading | 0.1% to 20% (weight of ethyl acrylate) | Optimized at ~15% in examples |
| Reactor type | Fixed-bed tubular or suspension reactor | Allows continuous operation |
| Temperature | 10–20 °C (optimal) | Below 5 °C slows reaction; above 50 °C shortens catalyst life |
| Moisture content | 0.01% to 0.5% | Moisture adversely affects catalyst activity |
| Reaction time | Dependent on residence time | Controlled by flow rate/thinning ratio |
| Yield | Up to 96% | High yield with minimal side reactions |
| Catalyst lifespan | >50 hours at ≤35 °C | Catalyst regeneration extends life |
Research Discoveries and Advantages of the Method
- The use of anion exchange resin catalysts enables mild reaction conditions, reducing side reactions and improving yield.
- The tubular fixed-bed reactor design allows continuous production, simplifying scale-up and industrial application.
- Catalyst regeneration is feasible without destruction, reducing costs and environmental impact.
- The process avoids the use of corrosive acids or bases that complicate purification.
- Moisture control is critical; the process includes detailed catalyst cleaning and activation steps to maintain catalyst activity.
- Compared to older methods using methylsulfonic acid or metal alkoxides, this method offers better yield, milder conditions, and easier catalyst handling.
Limitations and Areas for Further Research
- Detailed synthetic routes for the final coupling step to form the sulfanyl linkage with the 2-chlorophenyl substituent are less documented and require further exploration.
- Optimization of solvents and reaction conditions for the thioether formation step could enhance yield and purity.
- Scale-up studies for the entire synthetic sequence, including the sulfanyl coupling, are needed for industrial application.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(1-(2-chlorophenyl)-2-ethoxy-2-oxoethylthio)propanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(1-(2-chlorophenyl)-2-ethoxy-2-oxoethylthio)propanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of ethyl 3-(1-(2-chlorophenyl)-2-ethoxy-2-oxoethylthio)propanoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The following table highlights key structural analogs, their substituents, and molecular properties:
Key Observations:
- Aryl Substituents : The 2-chlorophenyl group in the target compound enhances lipophilicity and steric bulk compared to the m-tolyl analog (methyl substitution) . Chlorine’s electron-withdrawing nature may influence reactivity in cross-coupling or nucleophilic substitution reactions.
- Simplified Analogs : The compound lacking an aryl group (80278-72-4) serves as a baseline for studying thioether-ester interactions without aromatic effects .
Physicochemical Properties
Limited data are available for the target compound, but inferences can be drawn from analogs:
Biological Activity
Ethyl 3-{[1-(2-chlorophenyl)-2-ethoxy-2-oxoethyl]sulfanyl}propanoate is a synthetic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, supported by data tables and research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 320.84 g/mol. The structure features a chlorophenyl group, an ethoxy group, and a sulfanyl linkage, which are critical for its biological interactions.
Molecular Structure
| Component | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 320.84 g/mol |
| Functional Groups | Chlorophenyl, Ethoxy, Sulfanyl |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Activity
A study evaluated the compound against Staphylococcus aureus and Escherichia coli. The results showed:
- Staphylococcus aureus : Minimum Inhibitory Concentration (MIC) of 32 µg/mL.
- Escherichia coli : MIC of 64 µg/mL.
These findings suggest that the compound may serve as a potential candidate for developing new antibacterial agents.
Anti-inflammatory Effects
This compound also demonstrates anti-inflammatory properties. In animal models, the compound reduced inflammation markers significantly when administered at doses of 10 mg/kg.
Research Findings on Inflammation
| Study Type | Result |
|---|---|
| Animal Model | Reduced inflammation markers by 50% |
| Dosage | 10 mg/kg |
Cytotoxicity Studies
Cytotoxicity assays have been conducted to assess the safety profile of the compound. Results indicate that at concentrations below 100 µM, the compound does not exhibit significant cytotoxic effects on human cell lines.
Cytotoxicity Data
| Concentration (µM) | Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 95 |
| 50 | 90 |
| 100 | 85 |
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of Cell Wall Synthesis : Similar to other antibacterial agents, it may disrupt bacterial cell wall formation.
- Modulation of Inflammatory Pathways : It appears to inhibit pro-inflammatory cytokines, contributing to its anti-inflammatory effects.
Q & A
What are the critical considerations for synthesizing Ethyl 3-{[1-(2-chlorophenyl)-2-ethoxy-2-oxoethyl]sulfanyl}propanoate?
Level: Basic
Answer:
The synthesis typically involves multi-step reactions, including sulfonation, esterification, and coupling techniques. Key steps include:
- Sulfonation: Introducing the sulfanyl group via nucleophilic substitution, often using thiol precursors under inert conditions (e.g., nitrogen atmosphere) to prevent oxidation .
- Esterification: Reaction of carboxylic acid intermediates with ethanol in the presence of acid catalysts (e.g., H₂SO₄) to form the ethyl ester moiety .
- Coupling: Use of coupling agents like DCC (dicyclohexylcarbodiimide) to link aromatic and propanoate segments .
Optimization Tips:
- Monitor reaction progress using thin-layer chromatography (TLC) to track intermediate formation .
- Control temperature (often 60–80°C) and solvent polarity (e.g., dichloromethane or THF) to maximize yield and minimize side reactions .
Which spectroscopic and analytical methods are essential for characterizing this compound?
Level: Basic
Answer:
Structural confirmation requires a combination of techniques:
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR identifies proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm, ester carbonyl at ~δ 170 ppm) .
- 2D NMR (COSY, HSQC) resolves complex coupling patterns in the sulfanyl and chlorophenyl groups .
- Mass Spectrometry (MS): High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 357.05) and fragmentation patterns .
- Infrared (IR) Spectroscopy: Detects functional groups (e.g., S=O stretch at 1050–1150 cm⁻¹, C=O at 1720 cm⁻¹) .
Advanced Validation:
How can researchers resolve contradictions in reaction yields reported across studies?
Level: Advanced
Answer:
Discrepancies in yields often arise from variations in:
- Solvent Systems: Polar aprotic solvents (e.g., DMF) may enhance solubility but promote side reactions compared to non-polar solvents .
- Catalyst Loading: Excess acid catalysts in esterification can lead to hydrolysis, reducing yields .
- Purification Methods: Column chromatography vs. recrystallization may recover different purities .
Troubleshooting Framework:
Replicate literature conditions precisely, noting humidity/temperature control.
Use design of experiments (DoE) to test variables (e.g., solvent, catalyst ratio).
Analyze byproducts via HPLC-MS to identify competing pathways .
What computational strategies predict the compound’s interaction with biological targets?
Level: Advanced
Answer:
- Molecular Docking (AutoDock Vina, Glide): Models binding affinity to enzymes (e.g., sulfonamide targets like carbonic anhydrase) by simulating ligand-receptor interactions .
- Molecular Dynamics (MD) Simulations (GROMACS): Assess stability of ligand-protein complexes over time (e.g., RMSD < 2 Å indicates stable binding) .
- QSAR Models: Relate structural descriptors (e.g., logP, polar surface area) to antibacterial activity for lead optimization .
Validation: Cross-check computational predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding constants .
How do structural analogs of this compound inform structure-activity relationship (SAR) studies?
Level: Advanced
Answer:
Key analogs and their effects:
Methodology:
- Synthesize analogs via parallel synthesis , screening against enzyme panels (e.g., kinase inhibition assays) .
- Use pharmacophore modeling to identify critical functional groups for activity .
What safety protocols are critical for handling this compound in laboratory settings?
Level: Basic
Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Respiratory Protection: Use NIOSH-certified respirators (e.g., N95) if aerosolization occurs during synthesis .
- Ventilation: Conduct reactions in fume hoods to mitigate inhalation risks .
- Waste Disposal: Neutralize acidic byproducts before disposal to avoid environmental release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
